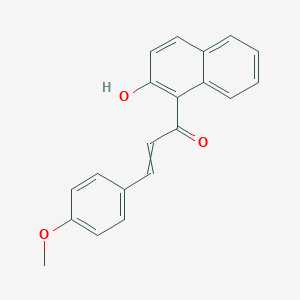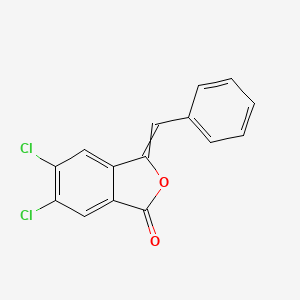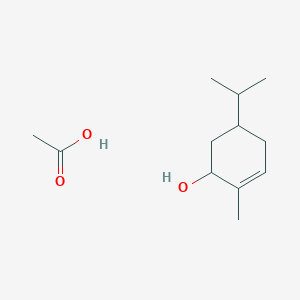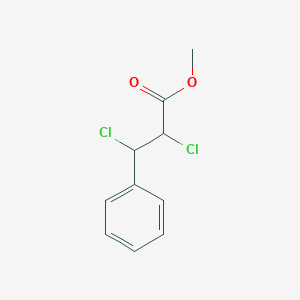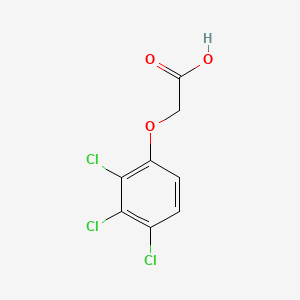
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine is a seven-membered heterocyclic compound containing nitrogen. Compounds with azepine scaffolds are of significant interest due to their potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine can be achieved through various synthetic routes. One common method involves the reaction of ethoxyphenylacetimidoyl chloride with hexahydro-1H-azepine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine can be compared with other similar compounds such as:
1-(dimethoxymethyl)hexahydro-1H-azepine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1H-Azepin-1-amine, hexahydro-: Another azepine derivative with distinct functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
35515-92-5 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-ethoxy-2-phenylethanimine |
InChI |
InChI=1S/C16H24N2O/c1-2-19-15(14-10-6-5-7-11-14)16(17)18-12-8-3-4-9-13-18/h5-7,10-11,15,17H,2-4,8-9,12-13H2,1H3 |
Clave InChI |
KMVPQVNIERFQCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)C(=N)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



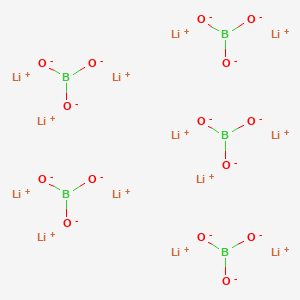
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

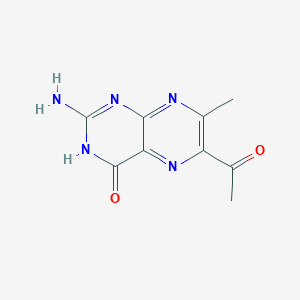
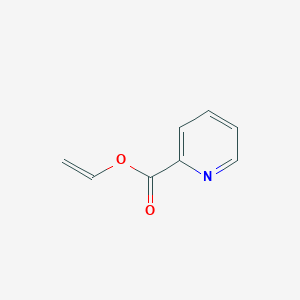
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
